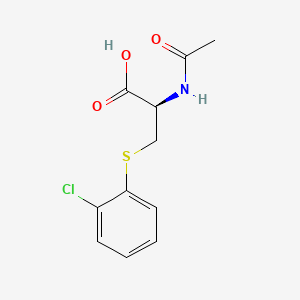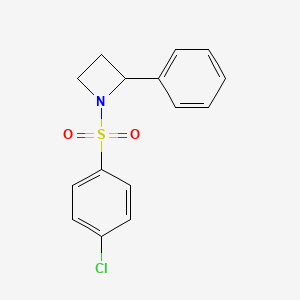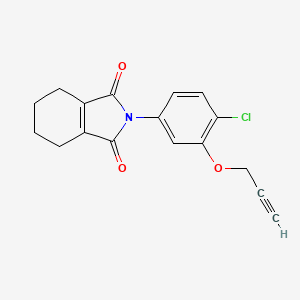
Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)-: is a coordination compound with the molecular formula C18H15N6RhS3 and a molecular weight of 514.461 g/mol This compound features a rhodium center coordinated to three pyridine ligands and three thiocyanate ligands, forming a complex structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)- typically involves the reaction of rhodium salts with pyridine and thiocyanate ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The process involves mixing the rhodium salt with an excess of pyridine and thiocyanate ligands in a suitable solvent, followed by heating and stirring to ensure complete coordination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity rhodium salts and ligands to ensure the quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions: Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions can be carried out using excess ligands or under specific pH conditions.
Major Products Formed:
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Lower oxidation state rhodium complexes.
Substitution: New coordination complexes with different ligands.
科学的研究の応用
Chemistry: Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)- is used as a catalyst in various chemical reactions, including hydrogenation, hydroformylation, and carbonylation. Its unique coordination environment allows for selective and efficient catalysis.
Biology: In biological research, this compound is studied for its potential as an anticancer agent. Its ability to interact with DNA and proteins makes it a candidate for targeted cancer therapies.
Medicine: The compound’s potential anticancer properties are being explored in preclinical studies. Its ability to induce apoptosis in cancer cells without affecting healthy cells is of particular interest.
Industry: In the industrial sector, Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)- is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are leveraged to improve the efficiency of various chemical processes.
作用機序
The mechanism of action of Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)- involves its interaction with molecular targets such as DNA and proteins. The compound can bind to DNA, causing structural changes that inhibit replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can interact with proteins, affecting their function and leading to cell death.
類似化合物との比較
- Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)-
- Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-22)-
- Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-23)-
Comparison: Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)- is unique due to its specific coordination environment and the arrangement of ligands around the rhodium center Compared to similar compounds, it exhibits distinct catalytic properties and biological activities
特性
CAS番号 |
76898-77-6 |
|---|---|
分子式 |
C18H15N6RhS3 |
分子量 |
514.5 g/mol |
IUPAC名 |
pyridine;rhodium(3+);trithiocyanate |
InChI |
InChI=1S/3C5H5N.3CHNS.Rh/c3*1-2-4-6-5-3-1;3*2-1-3;/h3*1-5H;3*3H;/q;;;;;;+3/p-3 |
InChIキー |
MGTBJBCLXZNWTE-UHFFFAOYSA-K |
正規SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C(#N)[S-].C(#N)[S-].C(#N)[S-].[Rh+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[2-(Morpholin-2-yl)ethyl]cyclohexanecarboximidamide](/img/structure/B14436902.png)
![Benzoyl chloride, 3,5-bis[(trimethylsilyl)oxy]-](/img/structure/B14436903.png)

![7-Borabicyclo[4.1.0]hepta-2,4-dien-7-yl](/img/structure/B14436924.png)




![5-dec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14436963.png)





